

N-(4-aminophenyl)butanamide synthesis

protocols for laboratory use

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An In-depth Technical Guide on the Laboratory Synthesis of N-(4-aminophenyl)butanamide

This technical guide provides a comprehensive overview of the laboratory synthesis of **N-(4-aminophenyl)butanamide**, a fine chemical intermediate. The document details a reliable two-step synthetic pathway, including granular experimental protocols and characterization data. The intended audience for this guide includes researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

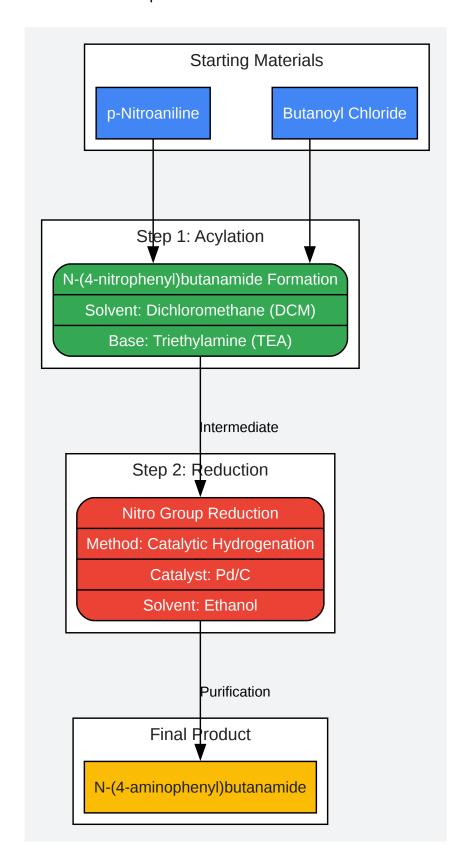
Synthetic Strategy

The synthesis of **N-(4-aminophenyl)butanamide** is most effectively achieved through a twostep process. This strategy involves the initial acylation of a commercially available starting material, followed by a chemical reduction to yield the final product.

- Step 1: Acylation of p-Nitroaniline. The synthesis begins with the N-acylation of p-nitroaniline using butanoyl chloride. This reaction forms the intermediate, N-(4-nitrophenyl)butanamide. The reaction is a nucleophilic acyl substitution.[1][2]
- Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is subsequently reduced to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation or using a metal-acid system, such as tin or iron in the presence of hydrochloric acid.[3][4] This step yields the target molecule, N-(4-aminophenyl)butanamide.



The overall synthetic workflow is depicted below.



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Caption: General two-step synthetic workflow for N-(4-aminophenyl)butanamide.

Physicochemical and Characterization Data

The key properties of **N-(4-aminophenyl)butanamide** are summarized below. While specific spectral data from literature is limited, expected values based on the chemical structure are provided for characterization purposes.

| Property | Value | Source |
|--------------------------------|--|--------|
| Molecular Formula | C10H14N2O | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| CAS Number | 116884-02-7 | [5] |
| Appearance | Expected to be a solid at room temperature | |
| ¹ H NMR (Expected) | Signals corresponding to aromatic protons, amide N-H, amine N-H ₂ , and butyryl chain protons. | _ |
| ¹³ C NMR (Expected) | Signals for aromatic carbons, amide carbonyl carbon, and aliphatic carbons of the butyryl chain. | _ |
| IR Spectroscopy (Expected) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H bending. | |

Detailed Experimental Protocols Protocol 1: Synthesis of N-(4-nitrophenyl)butanamide (Intermediate)

This protocol details the acylation of p-nitroaniline with butanoyl chloride.



Materials:

- p-Nitroaniline
- Butanoyl chloride (Butyryl chloride)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
- Upon completion, quench the reaction by adding 1 M HCl solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-nitrophenyl)butanamide.
- The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of N-(4-aminophenyl)butanamide (Final Product)

This protocol describes the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.

Materials:

- N-(4-nitrophenyl)butanamide (from Protocol 1)
- Palladium on carbon (10% Pd/C, 5-10 mol%)
- Ethanol or Methanol
- Hydrogen gas (H₂)
- Celite or other filtering aid

Procedure:

- To a hydrogenation flask, add N-(4-nitrophenyl)butanamide (1.0 eg) and ethanol.
- Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]
- Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

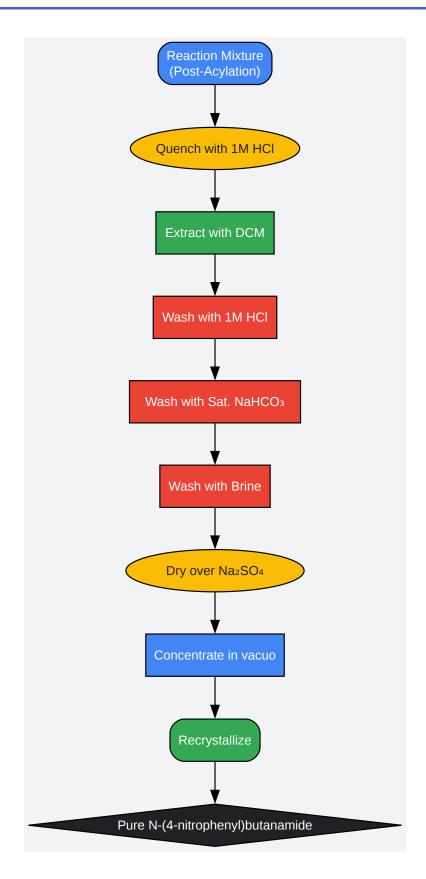


- Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-(4-aminophenyl)butanamide.
- The product can be further purified by recrystallization or column chromatography if necessary.

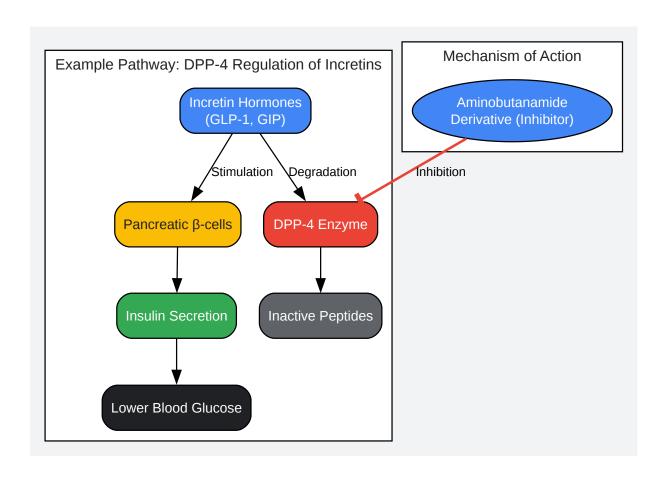
Workflow and Pathway Visualizations Purification Workflow

The following diagram illustrates the logical steps for the work-up and purification of the intermediate product from Protocol 1.









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